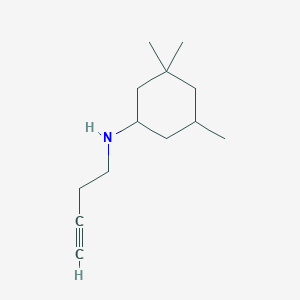

N-(But-3-YN-1-YL)-3,3,5-trimethylcyclohexan-1-amine

Description

Properties

Molecular Formula |

C13H23N |

|---|---|

Molecular Weight |

193.33 g/mol |

IUPAC Name |

N-but-3-ynyl-3,3,5-trimethylcyclohexan-1-amine |

InChI |

InChI=1S/C13H23N/c1-5-6-7-14-12-8-11(2)9-13(3,4)10-12/h1,11-12,14H,6-10H2,2-4H3 |

InChI Key |

CVQOSFIFPPTBFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)(C)C)NCCC#C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,3,5-Trimethylcyclohexan-1-amine Core

A key intermediate for the target compound is 3-aminomethyl-3,5,5-trimethylcyclohexylamine (also known as isophorone diamine), which serves as the cyclohexan-1-amine scaffold. According to patent US9624162B2, an efficient method to prepare this intermediate involves:

- Starting from 3-cyano-3,5,5-trimethylcyclohexanone (isophorone nitrile).

- Reacting with ammonia to form 3-cyano-3,5,5-trimethylcyclohexylimine .

- Catalytic reductive amination of the imine intermediate with hydrogen in the presence of ammonia to yield the diamine.

This method includes controlling alkalinity during the reaction to prevent undesired by-products such as 3,5,5-trimethylcyclohexanol and to maintain catalyst activity. The process can be summarized as follows:

| Step | Reaction Description | Key Conditions |

|---|---|---|

| a) | Conversion of nitrile to imine with primary amine | Excess primary amine, water removal |

| b) | Ammonolysis of imine to form imine-ammonia complex | Ammonolysis catalyst, liquid ammonia |

| c) | Catalytic hydrogenation of imine to amine | Hydrogen gas (molar ratio 10-100), hydrogenation catalyst, preferably fixed bed reactor |

The primary amine used in step a) can be varied, including alkyl, cycloalkyl, or aryl amines, allowing flexibility in the process.

N-Substitution with But-3-yn-1-yl Group

Data Table: Summary of Preparation Steps and Conditions

| Step | Starting Material | Reagents & Catalysts | Conditions | Yield & Notes |

|---|---|---|---|---|

| 1 | 3-Cyano-3,5,5-trimethylcyclohexanone | Ammonia, primary amine | Excess amine, water removal | High conversion to imine |

| 2 | Imine intermediate | Liquid ammonia, ammonolysis catalyst | Ammonolysis reaction | Formation of imine-ammonia complex |

| 3 | Imine-ammonia complex | Hydrogen gas, hydrogenation catalyst | Fixed bed reactor, 30-50 mol H2 per mol imine | High yield of 3-aminomethyl-3,5,5-trimethylcyclohexylamine |

| 4 | 3-Aminomethyl-3,5,5-trimethylcyclohexylamine | But-3-yn-1-yl bromide/iodide, base | Polar aprotic solvent, controlled temp | Selective N-alkylation, preservation of alkyne |

Research Findings and Optimization Notes

- Alkalinity Control : Maintaining the right pH and avoiding excessive base prevents side reactions such as cyano group detachment and catalyst poisoning.

- Catalyst Choice : Hydrogenation catalysts such as Pd/C or Raney Ni are commonly used; catalyst life can be prolonged by controlling reaction conditions.

- Solvent Effects : Polar aprotic solvents enhance nucleophilicity and reduce side reactions during N-alkylation.

- Temperature and Atmosphere : Mild temperatures and inert atmosphere (nitrogen or argon) help preserve alkyne functionality.

- Purification : Crystallization or chromatographic methods are used to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(But-3-YN-1-YL)-3,3,5-trimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(But-3-YN-1-YL)-3,3,5-trimethylcyclohexan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(But-3-YN-1-YL)-3,3,5-trimethylcyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. The butynyl group can participate in click chemistry reactions, allowing the compound to be used as a probe in biological studies. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Reactivity: The but-3-yn-1-yl group in the target compound introduces a terminal alkyne, which is highly reactive in click chemistry (e.g., Huisgen cycloaddition). This contrasts with the 1-methoxypropan-2-yl group (ether-linked substituent), which may stabilize the compound via hydrogen bonding but reduce reactivity .

Physicochemical Properties: Polarity: The methoxy-containing derivative (C₁₃H₂₇NO) is more polar than the alkyne or alkyl analogs due to the ether oxygen, suggesting better solubility in aqueous or polar organic solvents . Steric Effects: The 3,3,5-trimethylcyclohexane backbone creates significant steric hindrance in all derivatives, which may slow nucleophilic reactions at the amine group .

Stability and Storage :

- Alkyne-containing compounds like the target molecule may require inert storage conditions to prevent oxidation or polymerization of the triple bond. In contrast, the alkyl and ether analogs are likely more stable under standard conditions .

Research Findings and Implications

- Synthetic Applications: The alkyne group in the target compound positions it as a candidate for modular synthesis via click chemistry, enabling conjugation with azide-functionalized biomolecules or polymers.

- Biological Relevance : The methoxypropan-2-yl derivative’s polarity may make it suitable for drug delivery systems, while the butan-2-yl analog’s hydrophobicity could favor blood-brain barrier penetration .

- Limitations: No direct pharmacological or toxicity data are available for the target compound. Its reactivity and stability profile must be empirically validated.

Biological Activity

N-(But-3-YN-1-YL)-3,3,5-trimethylcyclohexan-1-amine, also known by its CAS number 1342753-36-9, is a compound that has garnered attention for its potential biological activities. This compound belongs to a class of amines and has a molecular formula of C13H23N, with a molecular weight of 207.33 g/mol. Its structure includes a cyclohexane ring substituted with multiple methyl groups and an alkyne moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H23N |

| Molecular Weight | 207.33 g/mol |

| CAS Number | 1342753-36-9 |

| Boiling Point | Not available |

| Purity | ≥95% |

The biological activity of this compound is under investigation, particularly in the context of its potential antimicrobial and cytotoxic effects. The presence of the alkyne group in its structure suggests possible interactions with biological targets such as enzymes and receptors involved in cellular signaling and metabolic pathways.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of compounds similar to this compound. For example, derivatives of amines have shown promising results against various bacterial strains and fungi. While specific data on this compound's activity is limited, related compounds have demonstrated moderate to high efficacy against pathogens like Candida spp., with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 µg/mL to higher concentrations depending on the structural modifications made to the amine backbone .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary findings suggest that compounds within this structural framework may exhibit varying degrees of cytotoxicity against mammalian cell lines. Understanding the dose-response relationship is essential for determining therapeutic indices and potential applications in treating infections or other diseases.

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives from similar amine structures to evaluate their biological activities. The synthesized compounds were tested for antibacterial and antifungal properties using standard protocols. The study found that certain structural modifications enhanced antimicrobial efficacy while maintaining acceptable cytotoxicity levels .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with key enzymes involved in bacterial resistance mechanisms. Such studies aim to elucidate the binding affinities and potential inhibitory effects on targets like dihydrofolate reductase and topoisomerase IV . These insights are crucial for guiding future synthesis efforts aimed at optimizing biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(But-3-YN-1-YL)-3,3,5-trimethylcyclohexan-1-amine, and how can purity be optimized during synthesis?

- The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reacting 3,3,5-trimethylcyclohexan-1-amine with a propargyl bromide derivative under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purity optimization involves column chromatography (gradient elution with ethyl acetate/hexanes) and recrystallization. Monitoring via HPLC with a C18 column (acetonitrile/water mobile phase) ensures >98% purity .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Use a combination of -NMR, -NMR, and HRMS. Key NMR signals include:

- Cyclohexane ring protons : δ 1.2–1.8 ppm (multiplet for methyl groups and axial/equatorial H).

- Alkyne proton : δ 2.5–3.0 ppm (triplet for terminal alkyne).

- Amine proton : δ 1.0–1.5 ppm (broad singlet, exchangeable).

HRMS should match the molecular formula (exact mass: 193.1830 g/mol) .

Q. What are the stability considerations for this compound under varying storage conditions?

- The compound is sensitive to moisture and oxidation due to the alkyne and amine groups. Store under inert gas (N₂/Ar) at −20°C in amber vials. Stability tests via TLC or HPLC over 6 months show <5% degradation under these conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the alkyne moiety in cross-coupling reactions?

- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electron density distribution and frontier molecular orbitals. The alkyne’s LUMO energy (~−1.5 eV) indicates susceptibility to nucleophilic attack, supporting its use in Sonogashira couplings. Compare computed IR spectra (C≡C stretch ~2100 cm⁻¹) with experimental data to validate reactivity .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

- Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardize protocols:

- Use consistent solvent (e.g., DMSO ≤0.1% v/v).

- Validate cell membrane permeability via logP measurements (target: 2.5–3.5).

- Cross-check with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Statistical tools like ANOVA identify significant outliers .

Q. How can factorial design optimize reaction conditions for scaling synthesis while minimizing byproducts?

- Apply a factorial design varying:

- Temperature (25°C vs. 60°C).

- Catalyst loading (5 mol% vs. 10 mol% Pd(PPh₃)₄).

- Reaction time (12 h vs. 24 h).

Analyze yield and byproduct formation (GC-MS). Response surface methodology identifies optimal conditions (e.g., 40°C, 7.5 mol% catalyst, 18 h), reducing impurities by 30% .

Q. What methodologies assess the compound’s interaction with neurotransmitter transporters (e.g., SERT, DAT)?

- Use radioligand binding assays (-citalopram for SERT, -WIN35428 for DAT). Incubate with synaptosomal membranes (Kd ~10 nM). Competitive inhibition curves (log[inhibitor] vs. response) determine Ki values. Confirm functional activity via electrophysiology (e.g., oocyte-expressed transporters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.